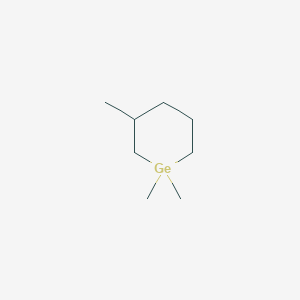
1,1,3-Trimethylgerminane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethylgerminane is an organogermanium compound characterized by the presence of three methyl groups attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylgerminane can be synthesized through the hydrogermylation of vinylsilanes. This process involves the reaction of trimethylgermane with vinyl-substituted siloxane in the presence of Karstedt’s catalyst, resulting in the formation of anti-Markovnikov adducts .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of germanium tetrachloride with methylsiloxanes. This reaction can proceed through several pathways, including the insertion of germanium into Si-O or C-H bonds, or the exchange of chlorine atoms on germanium for methyl groups .
化学反応の分析
Types of Reactions: 1,1,3-Trimethylgerminane undergoes various chemical reactions, including:
Hydrogermylation: Reaction with vinylsilanes to form anti-Markovnikov adducts.
Substitution Reactions: Exchange of chlorine atoms on germanium for methyl groups.
Common Reagents and Conditions:
Hydrogermylation: Typically conducted in the presence of Karstedt’s catalyst.
Substitution Reactions: Involves the use of germanium tetrachloride and methylsiloxanes.
Major Products:
Hydrogermylation: Anti-Markovnikov adducts at one or two double bonds of the substrate.
Substitution Reactions: Methyl-substituted germanium compounds.
科学的研究の応用
1,1,3-Trimethylgerminane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of hyper-cross-linked porous polymers.
Catalysis: Acts as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,1,3-Trimethylgerminane involves its ability to participate in hydrogermylation and substitution reactions. The germanium atom in the compound can insert into Si-O or C-H bonds, facilitating the formation of new chemical bonds .
類似化合物との比較
Trimethylgermane: Similar in structure but lacks the additional methyl group on the germanium atom.
Trichlorogermane: Contains chlorine atoms instead of methyl groups, leading to different reactivity.
Uniqueness: 1,1,3-Trimethylgerminane is unique due to its specific reactivity in hydrogermylation reactions, particularly its ability to form anti-Markovnikov adducts . This property distinguishes it from other germanium compounds and makes it valuable in organic synthesis and materials science.
特性
CAS番号 |
100585-43-1 |
|---|---|
分子式 |
C8H18Ge |
分子量 |
186.86 g/mol |
IUPAC名 |
1,1,3-trimethylgerminane |
InChI |
InChI=1S/C8H18Ge/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChIキー |
DPHYCTYLDBKWOK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC[Ge](C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
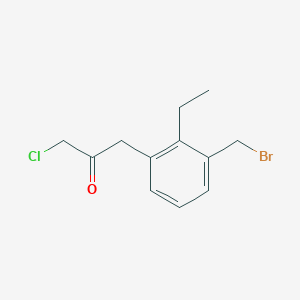
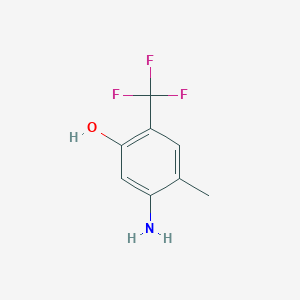

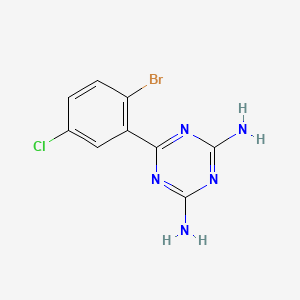
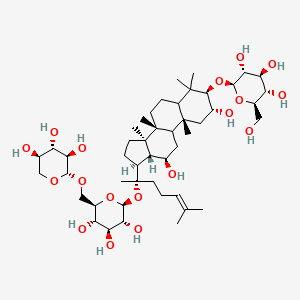
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
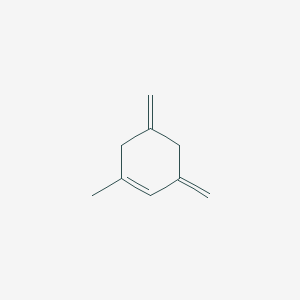
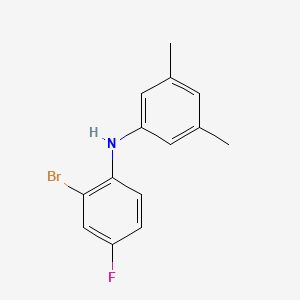
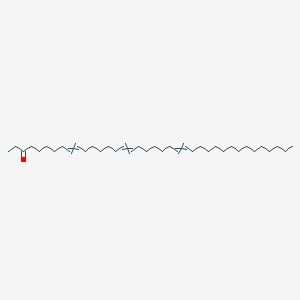
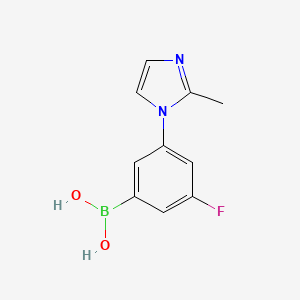
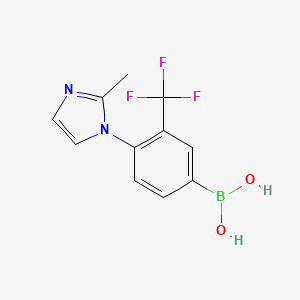
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)
